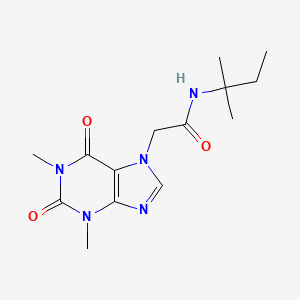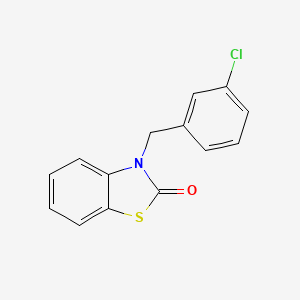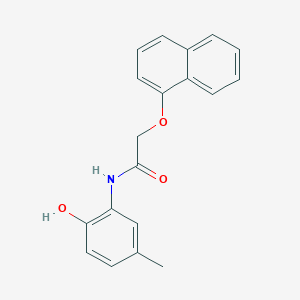![molecular formula C18H16N2O3S B5705794 N-{[(3-methoxyphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5705794.png)
N-{[(3-methoxyphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(3-methoxyphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide, commonly known as MB-2F, is a novel compound that has gained significant attention from the scientific community due to its potential therapeutic applications. MB-2F belongs to the class of benzofuran derivatives and has shown promising results in various preclinical studies.
Mécanisme D'action
The exact mechanism of action of MB-2F is not fully understood. However, it is believed that MB-2F exerts its pharmacological effects by modulating various signaling pathways involved in inflammation and carcinogenesis. MB-2F has been shown to inhibit the expression of COX-2 and iNOS, two key enzymes involved in the inflammatory response. Additionally, MB-2F has been shown to inhibit the activation of STAT3, a transcription factor that plays a crucial role in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
MB-2F has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that MB-2F can inhibit the proliferation of cancer cells and induce apoptosis. Additionally, MB-2F has been shown to reduce the production of reactive oxygen species and inhibit the activation of NF-κB, a key regulator of the inflammatory response. In vivo studies have demonstrated that MB-2F can reduce tumor growth and improve survival rates in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MB-2F is its relatively simple synthesis process, which makes it easy to produce in a laboratory setting. Additionally, MB-2F has been shown to exhibit potent pharmacological effects in preclinical models, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of MB-2F is the lack of clinical data available to support its safety and efficacy in humans. Further studies are needed to determine the optimal dosage and potential side effects of MB-2F.
Orientations Futures
There are several future directions for the research on MB-2F. One potential direction is to investigate its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to determine the optimal dosage and potential side effects of MB-2F in humans. Finally, the development of novel analogs of MB-2F with improved pharmacological properties may lead to the discovery of more potent and selective therapeutic agents.
Méthodes De Synthèse
The synthesis of MB-2F involves the reaction of 3-methoxyaniline with carbon disulfide to form 3-methoxyphenyl isothiocyanate, which is then reacted with 3-methyl-2-benzofuran-1,4-dione to produce the final product. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
MB-2F has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to exhibit potent anti-inflammatory, antioxidant, and antitumor activities. In vitro studies have demonstrated that MB-2F can induce apoptosis in cancer cells by inhibiting the PI3K/Akt signaling pathway. Additionally, MB-2F has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, a key regulator of the inflammatory response.
Propriétés
IUPAC Name |
N-[(3-methoxyphenyl)carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-11-14-8-3-4-9-15(14)23-16(11)17(21)20-18(24)19-12-6-5-7-13(10-12)22-2/h3-10H,1-2H3,(H2,19,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFUOTJHKSUDKQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC(=S)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-methoxyphenyl)carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-5-[(dimethylamino)sulfonyl]-2-(1-piperidinyl)benzoic acid](/img/structure/B5705732.png)
![N'-[1-(3,4-dimethoxyphenyl)propylidene]-4-(4-morpholinylmethyl)benzohydrazide](/img/structure/B5705736.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N'-cyclohexylurea](/img/structure/B5705744.png)
![ethyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5705745.png)


![N-[2-(allyloxy)benzyl]-4-chloroaniline](/img/structure/B5705760.png)


![4-(allyloxy)-N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)benzohydrazide](/img/structure/B5705773.png)
![N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5705780.png)
![N-{4-[(tert-butylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B5705805.png)
